Indacaterol-d3 is a deuterated form of Indacaterol, a long-acting beta-2 adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease and asthma. The deuteration of Indacaterol aims to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. Indacaterol itself is marketed under various brand names and is known for its once-daily dosing regimen due to its prolonged action.
Indacaterol-d3 is synthesized in laboratories specializing in medicinal chemistry and pharmaceutical development. The compound is derived from the original Indacaterol through a process of deuteration, where hydrogen atoms are replaced with deuterium isotopes to create a stable variant.
Indacaterol-d3 belongs to the class of drugs known as beta-2 adrenergic agonists. These compounds stimulate beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow in patients with obstructive airway diseases.
The synthesis of Indacaterol-d3 typically involves several key steps:
The technical aspects of synthesizing Indacaterol-d3 may include:
Indacaterol-d3 maintains a similar molecular structure to Indacaterol, with the addition of deuterium atoms. The molecular formula can be represented as CHDNOS, where D indicates deuterium.
Key structural data includes:
Indacaterol-d3 can participate in various chemical reactions typical for beta-2 adrenergic agonists:
The kinetics of these reactions can be studied using in vitro assays to determine binding affinities and efficacy at beta-2 receptors.
Indacaterol-d3 acts by binding to beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase through G-protein signaling pathways, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in relaxation of bronchial smooth muscles and bronchodilation.
Pharmacodynamic studies indicate that Indacaterol-d3 exhibits a longer duration of action compared to its non-deuterated counterpart, which may enhance its therapeutic profile in chronic respiratory conditions.
Analytical methods such as high-performance liquid chromatography (HPLC) are used for quantifying Indacaterol-d3 in formulations and biological samples.
Indacaterol-d3 is primarily investigated for its potential use in treating chronic obstructive pulmonary disease and asthma. Its enhanced pharmacokinetic properties may lead to:
Research continues into optimizing its formulation and delivery mechanisms for better therapeutic outcomes in respiratory diseases.
Stable isotope-labeled compounds, such as those incorporating deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), serve as indispensable tools in drug discovery and development. These non-radioactive tracers enable precise tracking of drug metabolism, bioavailability, and distribution without altering the chemical or biological properties of the parent molecule. Their primary applications include:
Table 1: Common Stable Isotopes Used in Pharmacological Research
Element | Stable Isotope | Natural Abundance (%) | Primary Application |
---|---|---|---|
Hydrogen | Deuterium (²H) | 0.015 | ADMET studies, metabolic stability |
Carbon | ¹³C | 1.1 | Breath tests, metabolite tracking |
Nitrogen | ¹⁵N | 0.4 | Protein turnover studies |
Oxygen | ¹⁸O | 0.20 | Bioavailability assessments |
The safety profile of stable isotopes is well-established, with deuterium-labeled compounds exhibiting negligible toxicity at tracer doses (<15% body water deuteration) [3].
Deuterium substitution at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where the higher mass of deuterium (versus hydrogen) strengthens carbon-deuterium bonds. This reduces the rate of enzymatic cleavage, particularly by cytochrome P450 oxidases, thereby altering pharmacokinetic properties. For β₂-adrenoceptor agonists like Indacaterol, deuterium labeling aims to:
However, deuterium substitution must avoid sites critical to receptor binding (e.g., the ethanolamine head of β₂-agonists) to preserve pharmacological activity. Isotope effects are most pronounced when deuterium replaces hydrogen at positions involved in rate-limiting metabolic steps [3] [7].
Indacaterol-d3 (CAS 2699828-16-3) is a deuterated analog of the ultra-long-acting β₂-adrenoceptor agonist Indacaterol, which is indicated for chronic obstructive pulmonary disease (COPD) and asthma. It incorporates three deuterium atoms at the ethyl side chain of its indane moiety (5-((1R)-2-((5-ethyl-6-(ethyl-2,2,2-d₃)-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one) [1] [5].
Table 2: Key Characteristics of Indacaterol-d3
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C₂₄H₂₅D₃N₂O₃ | 3 Da mass shift from Indacaterol |
Molecular Weight | 395.52 g/mol | MS baseline separation |
CAS Number | 2699828-16-3 | Unique identifier |
Primary Application | Internal standard for LC-MS/MS | Quantification of Indacaterol |
Indacaterol itself is pharmacologically characterized by:
Indacaterol-d3 exploits these properties while providing analytical advantages:
Ongoing research utilizes Indacaterol-d3 to optimize inhaled delivery systems and evaluate fixed-dose combinations (e.g., with mometasone) for synergistic effects in airway diseases [2] [4].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5